molecular formula C6H8N2O3S B2711038 (2-Amino-4-oxo-5,6-dihydro-4H-[1,3]thiazin-5-YL)-acetic acid CAS No. 137017-77-7

(2-Amino-4-oxo-5,6-dihydro-4H-[1,3]thiazin-5-YL)-acetic acid

Cat. No.: B2711038
CAS No.: 137017-77-7
M. Wt: 188.2
InChI Key: XYKLYPRADSXSFY-UHFFFAOYSA-N
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Description

(2-Amino-4-oxo-5,6-dihydro-4H-[1,3]thiazin-5-YL)-acetic acid is a heterocyclic compound containing a thiazine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2-Amino-4-oxo-5,6-dihydro-4H-[1,3]thiazin-5-YL)-acetic acid typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of a glycine-derived enamino amide with a suitable cyclizing agent . The reaction conditions often include the use of solvents like ethanol and catalysts such as nickel(II) or copper(II) complexes .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

(2-Amino-4-oxo-5,6-dihydro-4H-[1,3]thiazin-5-YL)-acetic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The amino group can participate in substitution reactions with electrophiles under appropriate conditions.

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Hydrogen peroxide, potassium permanganate.

    Reducing agents: Sodium borohydride, lithium aluminum hydride.

    Electrophiles: Alkyl halides, acyl chlorides.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols.

Scientific Research Applications

Chemistry

In chemistry, (2-Amino-4-oxo-5,6-dihydro-4H-[1,3]thiazin-5-YL)-acetic acid is used as a building block for the synthesis of more complex molecules.

Biology

In biological research, this compound is studied for its potential biological activities, including antiviral, antibacterial, and antifungal properties . It serves as a lead compound for the development of new therapeutic agents.

Medicine

In medicine, this compound derivatives are explored for their potential use in treating various diseases. The compound’s ability to interact with biological targets makes it a promising candidate for drug development .

Industry

In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its unique properties make it suitable for applications in coatings, adhesives, and other advanced materials .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(2-Amino-4-oxo-5,6-dihydro-4H-[1,3]thiazin-5-YL)-acetic acid is unique due to its specific thiazine ring structure, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity and biological activity profiles, making it a valuable compound for various applications.

Properties

IUPAC Name

2-(2-amino-4-oxo-5,6-dihydro-1,3-thiazin-5-yl)acetic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H8N2O3S/c7-6-8-5(11)3(2-12-6)1-4(9)10/h3H,1-2H2,(H,9,10)(H2,7,8,11)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XYKLYPRADSXSFY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(C(=O)N=C(S1)N)CC(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H8N2O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

188.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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